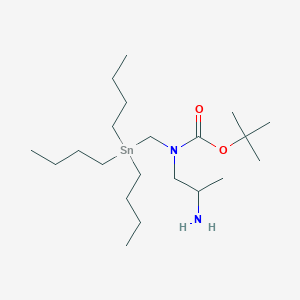![molecular formula C16H8ClF3O2S B6355799 (3-Chlorobenzo[b]thiophen-2-yl-[4-(trifluoromethoxy)phenyl)methanone; 98% CAS No. 887268-30-6](/img/structure/B6355799.png)
(3-Chlorobenzo[b]thiophen-2-yl-[4-(trifluoromethoxy)phenyl)methanone; 98%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is an organic molecule that has gained significant interest in the scientific community due to its unique properties and potential implications in various fields of research and industry. It belongs to a class of heterocyclic compounds known as thiophenes .
Molecular Structure Analysis
The molecular formula of this compound isC16H8ClF3O2S and it has a molecular weight of 356.7 g/mol. The structure includes a thiophene ring, which is a five-membered heteroaromatic compound containing a sulfur atom . Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the available resources, thiophene and its derivatives are known to be involved in a wide range of chemical reactions .Physical And Chemical Properties Analysis
The compound is soluble in most organic solvents but insoluble in water . Other specific physical and chemical properties of this compound are not provided in the available resources.Scientific Research Applications
- Anti-Inflammatory and Anti-Psychotic Properties : Thiophenes exhibit anti-inflammatory and anti-psychotic effects, making them valuable for managing various health conditions .
- Anti-Cancer Activity : Some thiophene derivatives have demonstrated anti-cancer properties, making them potential candidates for cancer therapy .
- Anti-Microbial Activity : Thiophenes show antimicrobial effects, which can be useful in combating infections .
- Anti-Anxiety and Anti-Arrhythmic Effects : Certain thiophene-based compounds possess anti-anxiety and anti-arrhythmic properties .
Material Science
Thiophenes find applications beyond medicine:
- Light-Emitting Diodes (LEDs) : Researchers have explored thiophenes for fabricating LEDs due to their electronic properties .
- Metal Complexing Agents : Thiophenes act as metal complexing agents, influencing various chemical processes .
Synthesis and Evaluation
Recent studies have investigated halogen-substituted benzo[b]thiophenes. For instance, 3-chloro and 3-bromobenzo[b]thiophenes exhibited low minimum inhibitory concentrations (MIC) against Gram-positive bacteria and yeast .
Synthetic Strategies
Researchers have employed Friedel–Crafts acylation to synthesize 3-chlorobenzo[b]thiophene-2-carbonyl chlorides, which serve as building blocks for constructing 2,3-disubstituted benzo[b]thieno[2,3-d]thiophenes .
Future Directions
Thiophene and its derivatives, including this compound, have shown promising applications in the field of medicinal chemistry, attracting great interest in industry as well as academia . Future research could focus on synthesizing and investigating new structural prototypes with more effective pharmacological activity.
properties
IUPAC Name |
(3-chloro-1-benzothiophen-2-yl)-[4-(trifluoromethoxy)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8ClF3O2S/c17-13-11-3-1-2-4-12(11)23-15(13)14(21)9-5-7-10(8-6-9)22-16(18,19)20/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXMWBLIZUOCAJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)C3=CC=C(C=C3)OC(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8ClF3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chlorobenzo[b]thiophen-2-yl)[4-(trifluoromethoxy)phenyl)]methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-((((2,4-Difluorophenyl)amino)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B6355718.png)








![[2,6-Bis(trifluoromethyl)phenyl]phenyl ether; 98%](/img/structure/B6355780.png)



